(3S,4R,5S,6S)-6-(Hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol
Overview
Description
The compound "(3S,4R,5S,6S)-6-(Hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol" is a complex molecule, likely involved in specialized chemical studies due to its detailed isotopic labeling and specific stereochemistry. This type of molecule could be used in advanced research fields such as isotope labeling studies, structural biology, or organic synthesis, providing insights into molecular interactions, reaction pathways, or structural conformation under various conditions.
Synthesis Analysis
While specific synthesis details for this compound were not found, research on similar compounds often involves multi-step organic syntheses, starting from basic chemical building blocks, through to complex reactions including stereospecific modifications, protection and deprotection of functional groups, and introduction of isotopic labels (Dölle & Bluhm, 1985).
Molecular Structure Analysis
The molecular structure of similar compounds reveals a complex arrangement of atoms with specific three-dimensional orientations. Studies involving X-ray crystallography, NMR spectroscopy, and computational modeling provide detailed insights into the stereochemistry and electronic structure, which are crucial for understanding the chemical behavior and reactivity of the molecule (Watanabe et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving this compound would likely focus on its reactivity under various conditions, the influence of the isotopic labeling on reaction outcomes, and the exploration of its potential as a building block in synthetic chemistry. The presence of multiple chiral centers and functional groups opens up a wide range of chemical transformations, including oxidation, reduction, and substitution reactions, which can significantly alter its physical and chemical properties (Shlykov et al., 2007).
Physical Properties Analysis
The physical properties of such molecules, including melting point, boiling point, solubility, and crystal structure, are essential for practical applications and further chemical modifications. These properties are influenced by the molecule's stereochemistry and functional groups, and can be studied using techniques like differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and single-crystal X-ray diffraction (Barton et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are critical for understanding the compound's potential applications in research and industry. These properties can be explored through various chemical reactions, spectroscopic analyses, and computational chemistry studies, providing insights into the molecule's behavior in different environments (Halim & Ibrahim, 2022).
Scientific Research Applications
Molecular Structure and Hydrogen Bonding
The molecule, closely related to the title compound, adopts a specific chair conformation with its hydroxyl groups playing a crucial role in hydrogen bonding. This formation involves intermolecular interactions that are significant in understanding the compound's behavior in various contexts (Watanabe et al., 2009).
Solubility in Ethanol-Water Solutions
Research on similar saccharides, including those with comparable structural features, shows how their solubility in ethanol-water mixtures varies with temperature and ethanol mass fraction. Such studies are important for applications in solvent systems and extraction processes (Gong et al., 2012).
Computational and X-ray Crystallographic Analysis
Studies involving compounds with similar structures have employed computational and X-ray crystallographic analysis for understanding their stability and interactions. Such analysis is crucial for the development of host compounds in molecular recognition and inclusion complex formation (Barton et al., 2013).
Carbon-13 NMR Spectra Characterization
The characterization of related molecules using Carbon-13 NMR spectra has been conducted to understand the chemical shifts and structural features. This is vital for molecular structure elucidation, which is essential in various fields of chemical and pharmaceutical research (Eliel et al., 1983).
Phase Behavior in Chemical Systems
Research on phase behavior involving similar compounds is crucial for understanding the interactions and stability of these molecules in different temperature ranges. This information is particularly relevant in the study of chemical systems and material sciences (Chen & Zhang, 2010).
properties
IUPAC Name |
(3S,4R,5S,6S)-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-KSTLPUIQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13C@H]1[13C@H]([13C@H]([13C@@H]([13CH](O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Galactose-13C6 |
Synthesis routes and methods I
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Synthesis routes and methods II
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